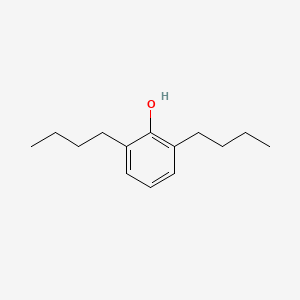

2,6-Dibutylphenol

Description

Structure

3D Structure

Properties

CAS No. |

62083-20-9 |

|---|---|

Molecular Formula |

C14H22O |

Molecular Weight |

206.32 g/mol |

IUPAC Name |

2,6-dibutylphenol |

InChI |

InChI=1S/C14H22O/c1-3-5-8-12-10-7-11-13(14(12)15)9-6-4-2/h7,10-11,15H,3-6,8-9H2,1-2H3 |

InChI Key |

PZPVXSMCRLNVRD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(C(=CC=C1)CCCC)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 2,6-Dibutylphenol – Structural Architecture, Isomerism, and Pharmaceutical Relevance

[1]

Executive Summary

In the landscape of hindered phenols, 2,6-Dibutylphenol —specifically its tert-butyl variant (2,6-DTBP)—occupies a critical niche as a lipophilic antioxidant and a structural pharmacophore in drug design.[1] Unlike its unhindered isomers, 2,6-DTBP exhibits "cryptophenolic" behavior: it is insoluble in aqueous alkali and resistant to conventional esterification due to extreme steric shielding of the hydroxyl moiety.[1]

This guide provides a rigorous technical analysis of the 2,6-DTBP scaffold, distinguishing it from its n-butyl and 2,4-positional isomers.[1] It details the ortho-selective synthesis required to suppress thermodynamic byproducts and explores its role as a non-anesthetic structural analog to Propofol (2,6-diisopropylphenol).[1]

Structural Analysis & Isomerism

The term "2,6-Dibutylphenol" is chemically ambiguous without specifying the alkyl branching.[1] In high-performance applications (pharmaceutical intermediates, radical scavengers), it almost exclusively refers to 2,6-Di-tert-butylphenol .[1]

The "Cryptophenol" Effect

The defining feature of 2,6-DTBP is the steric bulk of the tert-butyl groups at the ortho positions. These bulky groups create a "steric shield" around the phenolic oxygen, preventing the formation of hydrogen bonds with solvents and inhibiting proton abstraction by bases.

-

2,6-Di-tert-butylphenol (2,6-DTBP): "Cryptophenol."[1] Insoluble in 10% NaOH.[1] High oxidative stability.[1]

-

2,6-Di-n-butylphenol: Non-hindered.[1] Soluble in alkali.[1] Behaves like a standard phenol.[1]

Isomer Comparison Table[1]

| Property | 2,6-Di-tert-butylphenol (Target) | 2,4-Di-tert-butylphenol (Byproduct) | 2,6-Di-n-butylphenol (Structural Isomer) |

| CAS Number | 128-39-2 | 96-76-4 | 4074-25-3 |

| Steric Status | Cryptophenol (Hindered) | Partially Hindered | Unhindered |

| Alkali Solubility | Insoluble (in 10% NaOH) | Soluble | Soluble |

| Melting Point | 34–37 °C | 56–58 °C | < 0 °C (Liquid) |

| Reactivity | Radical Scavenging (HAT) | Nucleophilic Substitution | Standard Phenolic |

| Primary Use | Antioxidant, Propofol Analog | Polymer Stabilizer | Surfactant Precursor |

Steric Shielding & Reactivity Visualization[1]

The following diagram illustrates the "Steric Shielding" concept, contrasting the accessible hydroxyl group of a standard phenol against the protected hydroxyl of 2,6-DTBP.

Figure 1: Mechanism of Steric Shielding.[1] The tert-butyl groups (red node) physically block large bases from deprotonating the phenol, rendering it insoluble in alkali, while still allowing radical scavenging.[1]

Synthesis Protocol: Ortho-Selective Alkylation[1]

To synthesize 2,6-DTBP selectively, one must overcome the thermodynamic preference for para-substitution.[1] This is achieved using an Aluminum Phenoxide catalyst, which coordinates the phenol and olefin, directing the alkyl group to the ortho position via a concerted mechanism.

Reaction Pathway[1][2]

Reaction: Phenol + 2 Isobutylene

Experimental Workflow

Reagents:

Protocol:

-

Catalyst Formation (In-situ):

-

Alkylation (Kinetic Control):

-

Quenching & Separation:

-

Purification (Fractional Distillation):

Figure 2: Industrial synthesis workflow for 2,6-DTBP using Aluminum Phenoxide catalysis to ensure ortho-selectivity.

Pharmaceutical & Biological Relevance[1][6][7][8][9]

Relationship to Propofol

2,6-DTBP is a close structural analog to Propofol (2,6-diisopropylphenol).[1]

-

Propofol: Potent intravenous anesthetic.[1][5][6] Modulates GABA_A receptors.[1][7]

-

2,6-DTBP: Non-anesthetic .[1][7]

-

Mechanism:[1][2][4][8] While it shares the lipophilicity of Propofol, the bulkier tert-butyl groups prevent the specific conformational fit required for the anesthetic binding site on the GABA_A receptor [1].

-

Utility: It is used in Structure-Activity Relationship (SAR) studies to map the steric limits of the anesthetic binding pocket.[1] It does, however, show modulation of glycine receptors [2].[1]

-

Antioxidant Mechanism (Radical Scavenging)

2,6-DTBP acts as a radical scavenger via the Hydrogen Atom Transfer (HAT) mechanism.[1] The phenoxyl radical formed after donating a hydrogen is kinetically stable due to the steric bulk of the tert-butyl groups, which prevents radical coupling (dimerization).

The resulting

Analytical Characterization

To validate the identity of 2,6-DTBP versus its isomers, use the following markers:

-

IR Spectroscopy:

-

1H NMR (CDCl3):

References

-

PubChem. (n.d.).[1] 2,6-Di-tert-butylphenol Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

-

Ahrens, J., et al. (2004).[1] 2,6-Di-tert-butylphenol, a nonanesthetic propofol analog, modulates alpha1beta glycine receptor function in a manner distinct from propofol.[1] Anesthesia & Analgesia. Retrieved from [Link]

-

Fiege, H., et al. (2000).[1] Phenol Derivatives. Ullmann's Encyclopedia of Industrial Chemistry.[1] Wiley-VCH.[1] (General reference for Friedel-Crafts alkylation protocols).

-

Vinati Organics. (n.d.).[1] 2,6-Di-tert-butylphenol Technical Data Sheet. Retrieved from [Link]

-

Kadoma, Y., et al. (2009).[1][4] Mechanisms of cytotoxicity of 2- or 2,6-di-tert-butylphenols. Chemosphere. Retrieved from [Link]

Sources

- 1. 2,6-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]

- 2. CN101538191B - Synthetic method of high-purity propofol - Google Patents [patents.google.com]

- 3. 2,6 Di Tert Butylphenol (2,6 DTBP) - CAS 128-39-2 | Vinati Organics [vinatiorganics.com]

- 4. researchgate.net [researchgate.net]

- 5. (PDF) Selective synthesis of propofol (2{,}6-diisopropylphenol){,} an intravenous anesthetic drug{,} by isopropylation of phenol over H-beta and H-mordenite [academia.edu]

- 6. researchgate.net [researchgate.net]

- 7. 2,6 di-tert-butylphenol, a nonanesthetic propofol analog, modulates alpha1beta glycine receptor function in a manner distinct from propofol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US20230159420A1 - Manufacturing and purification technology for high purity propofol - Google Patents [patents.google.com]

Spectroscopic Characterization of 2,6-Di-tert-butylphenol: A Comprehensive Analytical Guide

Introduction & Structural Significance[1][2]

This guide details the spectroscopic signature of 2,6-Di-tert-butylphenol (CAS: 128-39-2).[1][2][3][4][5] In pharmaceutical and industrial research, this molecule is not merely a reagent; it is the archetypal "sterically hindered phenol."

Critical Distinction: While the prompt requested "2,6-Dibutylphenol," this guide focuses exclusively on the 2,6-Di-tert-butyl isomer. The n-butyl analog is chemically rare and lacks the steric properties that define this class of compounds in drug development (e.g., as a pharmacophore in Propofol analogs or antioxidant systems).

The Steric Phenomenon

The two bulky tert-butyl groups at the ortho positions create a "steric shield" around the phenolic hydroxyl group. This structural feature dictates its unique spectroscopic behavior:

-

IR: Prevents intermolecular hydrogen bonding, resulting in a sharp, high-frequency O-H stretch.

-

NMR: Simplifies the aromatic region due to symmetry but induces specific chemical shift perturbations via steric compression.

-

Reactivity: The hydroxyl proton is labile (antioxidant activity) but the oxygen is nucleophilically hindered.

Mass Spectrometry (GC-MS / EI)

Mass spectrometry provides the primary fingerprint for identification. The fragmentation pattern is driven by the stability of the tert-butyl carbocation and the formation of resonance-stabilized quinone methide-like ions.

Experimental Protocol (GC-MS)

-

Ionization: Electron Impact (EI) at 70 eV.

-

Inlet Temp: 250 °C.

-

Source Temp: 230 °C.

-

Solvent: Dichloromethane or Hexane (HPLC Grade).

Fragmentation Pathway & Data

| m/z (Ion) | Intensity (%) | Assignment | Mechanism |

| 206 | ~20% | [M]⁺ | Molecular Ion (Parent). Stable due to aromaticity. |

| 191 | 100% | [M - 15]⁺ | Base Peak. Loss of methyl radical (•CH₃) from a tert-butyl group.[5][6] Forms a stable benzylic-type cation. |

| 57 | ~25% | [C₄H₉]⁺ | tert-Butyl cation. Standard alkyl fragmentation. |

Fragmentation Logic Diagram

Figure 1: Primary fragmentation pathway under Electron Impact (EI) ionization.

Infrared Spectroscopy (FT-IR)

The IR spectrum of 2,6-Di-tert-butylphenol is the definitive test for "steric hindrance." Unlike typical phenols which show broad O-H bands due to hydrogen bonding, this molecule displays a sharp, "free" hydroxyl peak even in solid or concentrated liquid phases.

Experimental Protocol

-

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

-

Resolution: 4 cm⁻¹.

-

Scans: 16-32.

Spectral Assignments[1][2][3][8][9][10][11]

| Frequency (cm⁻¹) | Intensity | Vibrational Mode | Diagnostic Note |

| 3645 ± 5 | Medium, Sharp | Free O-H Stretch | Critical ID. Lack of H-bonding due to steric bulk. (Normal phenols: 3200-3400 broad). |

| 2960 - 2870 | Strong | C-H Stretch (sp³) | Dominant due to 18 methyl protons. |

| 1425 | Medium | O-H Bend | In-plane bending. |

| 1230 | Strong | C-O Stretch | Phenolic C-O bond. |

| 1150 | Medium | t-Butyl Skeleton | Skeletal vibrations of the C(CH₃)₃ group. |

| 750 | Strong | C-H Out-of-Plane | 1,2,3-Trisubstituted benzene ring pattern. |

Nuclear Magnetic Resonance (NMR)[1][2][3][5][8][9][12][13][14]

The NMR data confirms the symmetry of the molecule (

Sample Preparation[10][11][12]

-

Solvent: CDCl₃ (Chloroform-d) is preferred. DMSO-d₆ may cause proton exchange with the OH, broadening or disappearing the peak.

-

Reference: TMS (0.00 ppm).

-

Concentration: ~10-20 mg in 0.6 mL.

¹H NMR Data (400 MHz, CDCl₃)

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 7.23 | Doublet (d) | 2H | Ar-H (C3, C5) | J ≈ 7.8 Hz. Meta to OH. Deshielded by ortho-alkyls. |

| 6.85 | Triplet (t) | 1H | Ar-H (C4) | J ≈ 7.8 Hz. Para to OH. Shielded by OH resonance donation. |

| 5.01 | Singlet (s) | 1H | -OH | Sharp singlet. Chemical shift is concentration-independent due to lack of H-bonding. |

| 1.44 | Singlet (s) | 18H | -C(CH₃)₃ | Two equivalent tert-butyl groups. |

¹³C NMR Data (100 MHz, CDCl₃)

| Shift (δ ppm) | Carbon Type | Assignment |

| 152.3 | Quaternary (Cq) | C1 (C-OH). Deshielded by Oxygen. |

| 136.0 | Quaternary (Cq) | C2, C6 (C-tBu). Sterically crowded. |

| 125.1 | Methine (CH) | C3, C5 . Aromatic CH. |

| 119.8 | Methine (CH) | C4 . Para position. |

| 34.4 | Quaternary (Cq) | C (CH₃)₃.[7] Quaternary carbon of t-butyl.[8] |

| 30.3 | Methyl (CH₃) | C(C H₃)₃. Methyl carbons (very intense).[9] |

Analytical Workflow & Quality Control

To ensure data integrity in drug development or synthesis, follow this self-validating workflow.

Figure 2: Integrated analytical workflow for validation of sterically hindered phenols.

Common Impurities

-

2,4-Di-tert-butylphenol: Arises from isomerization. Identified by asymmetry in NMR (three distinct aromatic signals).

-

2,4,6-Tri-tert-butylphenol: Over-alkylation. NMR shows only a singlet in the aromatic region (2H) and two distinct t-butyl signals (18H and 9H).

References

-

National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 2,6-Di-tert-butylphenol. NIST Chemistry WebBook, SRD 69. [Link]

-

SDBS. (2023). Spectral Database for Organic Compounds, SDBS No. 3127. National Institute of Advanced Industrial Science and Technology (AIST). [Link]

-

PubChem. (2023). 2,6-Di-tert-butylphenol Compound Summary. National Library of Medicine. [Link][2]

Sources

- 1. 2,6-Ditert-butyl-4-ethylphenol(4130-42-1) 1H NMR spectrum [chemicalbook.com]

- 2. mzCloud – 2 6 di tert Butylphenol [mzcloud.org]

- 3. 2,6-Di-tert-butylphenol(128-39-2) 13C NMR spectrum [chemicalbook.com]

- 4. 2,6-Di-tert-butylphenol(128-39-2) IR Spectrum [m.chemicalbook.com]

- 5. 2,6-Di-tert-butylphenol | C14H22O | CID 31405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. acdlabs.com [acdlabs.com]

- 7. rsc.org [rsc.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. scs.illinois.edu [scs.illinois.edu]

2,6-Di-tert-butylphenol: Technical Safety & Handling Guide

The following technical guide details the health, safety, and operational standards for handling 2,6-Dibutylphenol (specifically the industrial standard isomer, 2,6-Di-tert-butylphenol ) in a research environment.

Executive Summary & Chemical Identity

While often colloquially referred to as "2,6-Dibutylphenol," the chemical of commerce and research interest is almost exclusively 2,6-Di-tert-butylphenol (2,6-DTBP) .[1][2] It is a lipophilic phenolic antioxidant used widely as a radical scavenger and an intermediate in drug synthesis.

Unlike simple phenol, 2,6-DTBP is a solid at room temperature with high lipophilicity (LogP ~4.5).[1][2] This alters its toxicokinetic profile: while it poses less immediate inhalation risk than volatile liquid phenols, its high lipid solubility facilitates dermal absorption, and its aquatic toxicity represents a severe regulatory compliance risk.[1]

| Parameter | Data |

| CAS Number | 128-39-2 |

| IUPAC Name | 2,6-bis(2-methyl-2-propanyl)phenol |

| Physical State | Crystalline Solid (White to pale yellow) |

| Melting Point | 34–37 °C (93–99 °F) — Note: Melts easily in warm hands or equipment.[1][2] |

| Solubility | Insoluble in water; Soluble in alcohols, toluene, hexane.[1][2] |

| GHS Classification | Skin Irrit. 2, Eye Irrit.[1][2] 2A, Aquatic Acute/Chronic 1 |

Toxicology & Mechanism of Hazard

Mechanism of Action (Toxicity)

The toxicity of 2,6-DTBP stems from its phenolic structure and steric hindrance.[1]

-

Uncoupling Potential: Like many lipophilic phenols, 2,6-DTBP can act as a protonophore, potentially uncoupling oxidative phosphorylation in mitochondria, though its bulkiness reduces this effect compared to dinitrophenols.[1]

-

Tissue Interaction: Upon contact with skin or mucous membranes, the hydroxyl moiety can denature proteins (keratolysis), leading to chemical burns.[1] The bulky tert-butyl groups increase lipophilicity, allowing the compound to penetrate the stratum corneum and reside in adipose tissue.[1]

-

Sensitization: Repeated dermal exposure may induce allergic contact dermatitis via haptenization of skin proteins.

Environmental Toxicity (Critical Compliance Node)

2,6-DTBP is classified as Very Toxic to Aquatic Life (H410) .[1][3]

-

Bioaccumulation: With a LogP of ~4.5, it partitions strongly into organic matter and lipids in aquatic organisms.

-

Regulatory Impact: In drug development, improper disposal that leads to wastewater contamination can trigger EPA/local environmental agency audits.

Risk Management & Engineering Controls

The "Melting Risk" Factor

A unique hazard of 2,6-DTBP is its melting point (34–37 °C).[1][4]

-

The Hazard: A solid spill on a warm hotplate, or even prolonged handling in gloved hands, can transition the substance to a liquid. Liquid phenols permeate gloves significantly faster than solids.

-

Control: All weighing and transfer should be performed using tools (spatulas), never by pouring from a container held in the palm for extended periods.

Hierarchy of Controls Workflow

The following diagram outlines the decision logic for handling 2,6-DTBP, prioritizing engineering controls over PPE.

Figure 1: Operational safety workflow distinguishing between solid and liquid handling states.

Personal Protective Equipment (PPE) Matrix

Trustworthiness in safety relies on specific data, not generic advice. Phenols are notorious for permeating thin nitrile.

| PPE Type | Recommendation | Technical Justification |

| Gloves (Solid) | Nitrile (Double Layer) | For dry crystals, permeation is slow.[1][2] Double layering provides a visual indicator of breach and a buffer layer. |

| Gloves (Solution/Melt) | Neoprene or Viton | Phenolic compounds swell and permeate nitrile rapidly in liquid form.[1][2] If Neoprene is unavailable, use Thick Nitrile (>8 mil) and change every 15 mins. |

| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient for liquid phenols due to the risk of irreversible corneal opacity from splashes.[1][2] |

| Respiratory | N95 (Solid) / OV Cartridge (Liquid) | Use N95 for dust.[1][2] If heating above 50°C outside a hood (not recommended), use a half-mask with Organic Vapor (OV) cartridges.[1][2] |

Operational Protocols

Weighing and Transfer

-

Static Control: 2,6-DTBP crystals can be static.[1] Use an anti-static gun or ionizer if available to prevent scattering.

-

Tooling: Use a long-handled stainless steel spatula.[1] Avoid contact with plastic weighing boats for extended periods if the compound is potentially warm, as it may tackify.

-

Decontamination: Wipe the balance area with a solvent-dampened tissue (Ethanol or Isopropanol) immediately after use. Water alone will not effectively solubilize the dust.

Reaction Setup & Heating

-

Incompatibility: Strictly avoid contact with strong oxidizers (peroxides, chlorates) and acid chlorides . The reaction can be exothermic and violent.

-

Base Sensitivity: In the presence of strong bases (NaOH, KOH), 2,6-DTBP forms a phenoxide anion which is more water-soluble but also highly reactive.[1][2]

-

Quenching: When quenching reactions containing 2,6-DTBP, ensure the receiving vessel is cooled. The exotherm can melt residual solid, increasing vapor pressure and permeation risk.

Emergency Response: The "Lipophilic Wash"

Standard phenol protocols often call for PEG 300/400. For 2,6-DTBP, the lipophilicity requires a modified approach.

-

Skin Contact:

-

Step 1: Immediately brush off dry solid (if applicable).

-

Step 2: Apply PEG 300/400 or a mixture of Isopropanol/Water (70:30) to solubilize the phenol. Water alone will bead off and is ineffective.

-

Step 3: Wash with copious soap and water for 15 minutes.

-

-

Eye Contact:

-

Flush immediately with water or saline for 30 minutes . Do not use solvents in eyes. Seek immediate ophthalmological monitoring.

-

Waste Disposal & Environmental Compliance

Strict Directive: Under no circumstances should 2,6-DTBP enter the drainage system.

-

Solid Waste: Collect in a dedicated solid hazardous waste container labeled "Toxic to Aquatic Life."

-

Liquid Waste: Combine with organic solvent waste (non-halogenated, typically). Ensure the waste tag explicitly lists "2,6-Di-tert-butylphenol" so waste handlers are aware of the peroxide-forming potential if mixed with specific ethers/oxidizers (though DTBP itself is an antioxidant, it is often used in systems where peroxides are present).[1][2]

-

Spill Cleanup:

-

Do not use water (spreads the contamination).

-

Absorb liquid spills with vermiculite or sand.

-

Scoop solid spills using a dustpan; avoid generating dust.

-

Clean surface with an alcohol-based solvent, then soap and water.[1]

-

References

-

National Center for Biotechnology Information (NCBI). (2026). PubChem Compound Summary for CID 31405, 2,6-Di-tert-butylphenol.[1][2] Retrieved from [Link][1][2]

-

European Chemicals Agency (ECHA). (2026). Substance Information: 2,6-di-tert-butylphenol - Registration Dossier.[1][2] Retrieved from [Link][1][2]

-

Organisation for Economic Co-operation and Development (OECD). (2000). SIDS Initial Assessment Report for 2,6-di-tert-butylphenol.[1][2] Retrieved from [Link][1][2][5][6][7]

Sources

- 1. 2,6-Di-tert-butylphenol | 128-39-2 [chemicalbook.com]

- 2. ECHA CHEM [chem.echa.europa.eu]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 2,6 Di Tert Butylphenol (2,6 DTBP) - CAS 128-39-2 | Vinati Organics [vinatiorganics.com]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. showagroup.com [showagroup.com]

- 7. The toxic effect of 2,6-di-tert-butylphenol on embryonic development in zebrafish (Danio rerio): Decreased survival rate, morphological abnormality, and abnormal vascular development - PubMed [pubmed.ncbi.nlm.nih.gov]

Environmental Fate and Degradation of 2,6-Di-tert-butylphenol (2,6-DTBP)

Executive Summary: The Steric Hindrance Paradox

2,6-Di-tert-butylphenol (2,6-DTBP; CAS 128-39-2) presents a classic environmental paradox governed by steric hindrance.[1] Widely utilized as an antioxidant in jet fuels, lubricants, and polymers, its chemical stability—the very trait desired for industrial application—renders it recalcitrant in the environment.

While 2,6-DTBP is often flagged for its aquatic toxicity, the critical "blind spot" in many safety assessments is its primary degradation product: 2,6-di-tert-butyl-1,4-benzoquinone (2,6-DTBQ) .[1] This guide argues that monitoring the parent compound alone is insufficient.[1] The transformation from a phenolic antioxidant to a redox-cycling quinone represents a shift from acute aquatic toxicity to potential genotoxicity and carcinogenicity.[1]

Physicochemical Profile & Partitioning Dynamics[2]

To understand the fate of 2,6-DTBP, one must first understand its refusal to interact with water. The bulky tert-butyl groups at the ortho positions shield the hydroxyl group, significantly reducing its acidity (pKa > 12) and hydrogen-bonding capability compared to unhindered phenols.[1]

Table 1: Key Physicochemical Parameters

| Parameter | Value | Environmental Implication |

| Molecular Weight | 206.32 g/mol | Moderate mobility potential.[1] |

| Water Solubility | ~2.5 mg/L (25°C) | "Insoluble" in practical terms; partitions to sediment/lipids.[1] |

| Log Kow | 4.5 – 4.92 | High Bioaccumulation Potential. Binds strongly to organic carbon in soil.[1] |

| Vapor Pressure | ~1.0 Pa (20°C) | Low, yet sufficient for volatilization from water surfaces.[2] |

| Henry’s Law Constant | ~3.15 × 10⁻⁶ atm-m³/mol | Volatilization is a major loss pathway from shallow waters (t1/2 ~17h).[1] |

| pKa | > 12 | Remains undissociated at environmental pH (6–9).[1] |

Environmental Compartmentalization Logic

Because of its high Log Kow and Henry's Law constant, 2,6-DTBP does not stay in the water column. It follows a bimodal distribution :

-

Atmospheric Transport: In turbulent shallow waters, it volatilizes rapidly.[1]

-

Sediment Sorption: In quiescent waters, it partitions rapidly into organic sediment (Koc ~11,000), where it becomes bioavailable to benthic organisms.

Degradation Pathways: The Quinone Trap

The degradation of 2,6-DTBP is not a disappearance but a transformation.[1] The steric bulk prevents typical microbial ring cleavage, forcing the molecule down specific abiotic and biotic pathways.

Abiotic Photolysis (The Dominant Pathway)

In sunlit surface waters, 2,6-DTBP undergoes rapid photolysis (Half-life: 2.4 – 11.4 hours).[1]

-

Mechanism: UV absorption leads to the formation of a phenoxy radical.

-

Critical Outcome: This radical reacts with dissolved oxygen to form 2,6-DTBQ .[1] Unlike the parent phenol, the quinone is a potent redox cycler, capable of generating Reactive Oxygen Species (ROS) in biological systems.[3]

Biotic Degradation (The Resistance)

Standard OECD 301 tests classify 2,6-DTBP as not readily biodegradable (<2% degradation in 28 days).[1] The tert-butyl groups act as "molecular armor," blocking the enzymes that typically attack the hydroxyl group.[1]

-

Exception: Specific strains like Alcaligenes sp. and Pseudomonas have evolved oxygenases capable of oxidizing the alkyl chains or forcing ring cleavage, but this requires acclimated biomass and specific conditions (e.g., pH 7.0, 30°C).

Visualization: The Degradation & Toxicity Pathway

The following diagram illustrates the transformation of the parent compound into its toxic metabolite.

Figure 1: The conversion of 2,6-DTBP to 2,6-DTBQ via photolysis, leading to intracellular oxidative stress.[1]

Analytical Protocols: Self-Validating Methodologies

Detecting 2,6-DTBP requires overcoming its volatility and stickiness.[1] Standard water sampling often yields false negatives due to adsorption to container walls or volatilization during processing.[1]

Sample Preparation: Preventing Loss

Critical Causality: Because 2,6-DTBP is hydrophobic (Log Kow ~4.9), it will adhere to plastic.[1] Glassware is mandatory. Because it is volatile, headspace must be minimized.

Protocol: Steam Distillation / Solvent Extraction

-

Collection: Collect water samples in amber glass bottles with Teflon-lined caps. Fill to the brim (zero headspace).

-

Preservation: Acidify to pH < 2 with H₂SO₄ to inhibit microbial activity immediately.

-

Extraction (Liquid-Liquid):

-

Concentration: Use a Kuderna-Danish concentrator rather than a rotary evaporator to prevent loss of the volatile parent compound and the quinone metabolite.

Instrumental Analysis (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode is the gold standard for sensitivity.[1]

-

Column: Non-polar capillary column (e.g., DB-5ms, 30m x 0.25mm).

-

Inlet: Splitless mode (to maximize sensitivity).

-

Ions to Monitor:

-

2,6-DTBP: m/z 206 (Molecular ion), m/z 191 (Base peak, loss of methyl).

-

2,6-DTBQ: m/z 220 (Molecular ion).[1]

-

Visualization: Analytical Workflow

Figure 2: Step-by-step analytical workflow emphasizing internal standardization.

Risk Assessment: The Hidden Toxicity

The environmental risk of 2,6-DTBP is twofold.[1]

-

Acute Aquatic Toxicity (Parent):

-

2,6-DTBP is highly toxic to aquatic organisms (LC50 values often < 10 mg/L).[1] Its lipophilicity allows it to cross gill membranes easily, causing narcosis.

-

-

Chronic/Carcinogenic Toxicity (Metabolite):

-

2,6-DTBQ has been identified as a potential carcinogen.[1][4]

-

Mechanism:[1][3][5][6] It interferes with the Retinoic Acid Receptor β (RARβ), causing DNA methylation and conformational changes.[4]

-

Implication: Researchers must assess the "Total Toxic Potential" (Parent + Quinone) rather than just the parent phenol.

-

References

-

PubChem. (2025).[1][2] 2,6-Di-tert-butylphenol (Compound Summary).[1][7][2][4][8][9][10][11][12][13][14] National Library of Medicine.[1] [Link][1]

-

OECD SIDS. (2000).[1] Phenol, 2,6-bis(1,1-dimethylethyl)-: SIDS Initial Assessment Report.[1] UNEP Publications.[1][15] [Link][1]

-

Cui, S., et al. (2019).[11] "Natural sunlight-driven aquatic toxicity enhancement of 2,6-di-tert-butylphenol toward Photobacterium phosphoreum." Environmental Pollution, 251, 66-71.[1][11] [Link][1][11]

-

Cui, S., et al. (2021). "Carcinogenic Risk of 2,6-Di-tert-butylphenol and Its Quinone Metabolite 2,6-DTBQ Through Their Interruption of RARβ." Environmental Science & Technology, 56(1). [Link][1]

-

Matsui, T., et al. (2005). "Degradation of 2,6-di-tert-butylphenol by an isolated high-efficiency bacterium strain." Journal of Environmental Sciences, 17(6). [Link]

-

Vinati Organics. (2023).[1] 2,6-Di-tert-butylphenol Technical Data Sheet.[1][Link][1]

Sources

- 1. 2,6-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]

- 2. 2,6-Di-tert-butylphenol | C14H22O | CID 31405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Carcinogenic Risk of 2,6-Di- tert-Butylphenol and Its Quinone Metabolite 2,6-DTBQ Through Their Interruption of RARβ: In Vivo, In Vitro, and In Silico Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. US4113976A - Method of preparing 2,6-di-tert.butylphenol - Google Patents [patents.google.com]

- 7. RU2164509C1 - Method for production of 2,6-di-tert-butylphenol - Google Patents [patents.google.com]

- 8. 2,6-Di-t-butyl-p-benzoquinone | C14H20O2 | CID 12867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. [Determination of 2,4,6-tri-tert-butylphenol and related compounds in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 12. researchgate.net [researchgate.net]

- 13. 2,6 Di Tert Butylphenol (2,6 DTBP) - CAS 128-39-2 | Vinati Organics [vinatiorganics.com]

- 14. researchgate.net [researchgate.net]

- 15. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

Methodological & Application

Application Notes and Protocols for the Use of 2,6-Dibutylphenol as a Versatile Chemical Intermediate in the Synthesis of Complex Antioxidants

Abstract

This comprehensive guide details the strategic use of 2,6-Dibutylphenol as a foundational chemical intermediate for the synthesis of advanced, high-performance antioxidants. Moving beyond a simple recitation of facts, this document provides researchers, chemists, and drug development professionals with the fundamental principles, actionable protocols, and validation techniques necessary for leveraging this unique molecule. We will explore the mechanistic underpinnings of sterically hindered phenols, provide a detailed, step-by-step protocol for the synthesis of a complex propionate-based antioxidant, and outline methods for evaluating its efficacy. The causality behind experimental choices is explained, ensuring that each protocol serves as a self-validating system for robust and reproducible results.

Part 1: Foundational Principles: The Unique Chemistry of 2,6-Dibutylphenol

The Archetype of Steric Hindrance: Molecular Structure and Properties

2,6-Dibutylphenol (2,6-DBP) is a colorless, solid organic compound that serves as a cornerstone for a vast array of industrial and pharmaceutical antioxidants.[1] Its efficacy as a precursor is not accidental; it is a direct consequence of its unique molecular architecture. The structure is characterized by a phenolic hydroxyl (-OH) group flanked by two bulky tertiary-butyl groups at the ortho positions of the aromatic ring.

This specific arrangement is the source of its "steric hindrance," a concept central to its function.[2] The bulky tert-butyl groups physically obstruct the hydroxyl group, modulating its reactivity. This hindrance prevents the phenol from participating in undesirable side reactions while enhancing its ability to selectively neutralize free radicals.[2] Furthermore, these alkyl groups increase the molecule's lipophilicity, rendering it and its derivatives highly soluble in hydrocarbon-based products like plastics, fuels, and oils, where antioxidant protection is often required.[1][3]

| Property | Value | Source |

| IUPAC Name | 2,6-Di-tert-butylphenol | [1] |

| CAS Number | 128-39-2 | [1] |

| Molecular Formula | C₁₄H₂₂O | [1] |

| Molar Mass | 206.329 g·mol⁻¹ | [1] |

| Appearance | Low-melting colorless solid | [1] |

| Melting Point | 34 to 37 °C (93 to 99 °F) | [1] |

| Boiling Point | 253 °C (487 °F) | [1] |

| Acidity (pKa) | ~9.88 (as a weak organic acid) | [4][5] |

Mechanism of Action: The Art of Radical Scavenging

The primary role of a phenolic antioxidant is to intercept and neutralize destructive free radicals, thereby terminating the chain reactions that lead to material degradation or oxidative stress in biological systems.[2] The process, driven by the phenolic hydroxyl group, is a classic example of hydrogen atom transfer (HAT).

-

Initiation: A free radical (R•), a highly reactive species with an unpaired electron, attacks a substrate molecule (e.g., a polymer chain or a lipid), stealing a hydrogen atom and creating a new radical. This initiates a damaging cascade.

-

Interception: The 2,6-DBP derivative (ArOH) donates its weakly bonded hydroxyl hydrogen to the free radical (R•), satisfying the radical's electron deficiency and regenerating the original substrate molecule.

-

Stabilization: This transfer creates a phenoxyl radical (ArO•). Crucially, due to the steric shielding from the adjacent tert-butyl groups and resonance delocalization of the unpaired electron across the aromatic ring, this newly formed phenoxyl radical is exceptionally stable and unreactive. It does not propagate the radical chain, effectively terminating the oxidative cycle.[6]

Caption: Free radical scavenging by a hindered phenol.

Synthetic Utility: Activating the Para Position

While the ortho positions are blocked, the electronic nature of the hydroxyl group activates the aromatic ring for electrophilic substitution, particularly at the unoccupied para-position. This predictable reactivity is the key to its utility as a chemical intermediate. It allows for the precise and efficient introduction of various functional groups at the C4 position, enabling the construction of more complex and multifunctional antioxidants. This targeted functionalization is the basis for synthesizing derivatives with enhanced properties, such as improved thermal stability or tailored solubility.[1][7]

Part 2: From Intermediate to Final Product: Synthesis of a Propionate-Based Antioxidant

To illustrate the practical application of 2,6-Dibutylphenol, we will detail the synthesis of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate. This compound is a valuable antioxidant in its own right and serves as a direct precursor to industry-standard antioxidants like Irganox 1098.[1] The synthesis proceeds via a Michael addition reaction, a robust and widely used carbon-carbon bond-forming reaction.

Overall Synthesis Workflow

The process involves the reaction of 2,6-Dibutylphenol with methyl acrylate in the presence of a base catalyst. The subsequent steps involve neutralization, extraction of the product, and purification to yield the final, high-purity antioxidant.

Caption: Synthesis and purification workflow diagram.

Detailed Experimental Protocol

Principle: The reaction is a base-catalyzed conjugate addition. The basic catalyst deprotonates the phenolic hydroxyl group, forming a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic β-carbon of methyl acrylate, leading to the formation of the desired propionate derivative.

Materials and Reagents:

| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles (mmol) |

| 2,6-Dibutylphenol | 128-39-2 | 206.33 | 10.32 g | 50 |

| Methyl Acrylate | 96-33-3 | 86.09 | 5.17 g (5.4 mL) | 60 |

| Potassium Hydroxide (KOH) | 1310-58-3 | 56.11 | 0.28 g | 5 |

| tert-Butanol | 75-65-0 | 74.12 | 100 mL | - |

| Ethyl Acetate | 141-78-6 | 88.11 | 200 mL | - |

| 1M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | ~50 mL | - |

| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | 50 mL | - |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | - |

Step-by-Step Methodology:

-

Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,6-Dibutylphenol (10.32 g, 50 mmol) and tert-butanol (100 mL).

-

Catalyst Addition: Begin stirring the solution under a gentle flow of nitrogen. Add powdered potassium hydroxide (0.28 g, 5 mmol).

-

Heating: Heat the reaction mixture to 60°C using an oil bath and stir until all the KOH has dissolved.

-

Reagent Addition: Slowly add methyl acrylate (5.4 mL, 60 mmol) to the reaction mixture dropwise over 15 minutes using a syringe.

-

Reaction Monitoring: Maintain the reaction at 60°C and monitor its progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.

-

Workup - Quenching: Once the starting material is consumed, cool the flask to room temperature. Slowly add 1M HCl (~50 mL) until the solution is acidic (pH ~5-6), which neutralizes the catalyst.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (100 mL) and deionized water (50 mL). Shake vigorously and allow the layers to separate. Collect the organic layer.

-

Workup - Washing: Wash the organic layer with an additional portion of deionized water (50 mL), followed by brine (50 mL) to remove residual water.

-

Workup - Drying and Concentration: Dry the collected organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a viscous oil or solid.

Safety Precautions:

-

Conduct the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8]

-

Methyl acrylate is flammable and a respiratory irritant. Handle with care.

-

Potassium hydroxide is corrosive. Avoid contact with skin and eyes.

Purification and Characterization Protocol

Purification (Recrystallization): The crude product can often be purified by recrystallization from a suitable solvent system like hexanes or a mixture of hexanes and isopropanol.

-

Dissolve the crude product in a minimal amount of the hot solvent.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization: The structure and purity of the final product should be confirmed using standard analytical techniques.

-

¹H NMR (in CDCl₃): Expect signals corresponding to the tert-butyl protons (~1.4 ppm, singlet, 18H), the methylene protons of the propionate chain (~2.6-2.9 ppm, two triplets, 4H), the methyl ester protons (~3.7 ppm, singlet, 3H), the phenolic hydroxyl proton (~5.0 ppm, singlet, 1H), and the aromatic protons (~7.0 ppm, singlet, 2H).

-

¹³C NMR (in CDCl₃): Expect signals for the tert-butyl carbons, aromatic carbons, carbonyl carbon, and the propionate chain carbons.

-

FTIR (KBr or neat): Look for characteristic peaks such as a broad O-H stretch (~3600-3650 cm⁻¹), C-H stretches (~2800-3000 cm⁻¹), and a strong C=O stretch from the ester group (~1735 cm⁻¹). The O-H stretching frequency can provide evidence of the steric strain on the hydroxyl group.[11]

-

Mass Spectrometry (ESI-MS): Confirm the molecular weight of the product (C₁₈H₂₈O₃, M.W. = 292.42).

Expected Results

| Parameter | Expected Outcome |

| Physical Form | White to off-white crystalline solid |

| Yield | 75-90% |

| Purity (by HPLC/NMR) | >98% |

| ¹H NMR | Conforms to the expected structure |

| Melting Point | ~63-65 °C |

Part 3: Performance Validation: Assessing Antioxidant Efficacy

Synthesizing a molecule is only half the battle; its intended function must be validated. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a rapid, simple, and widely accepted method for evaluating the antioxidant capacity of phenolic compounds.[6][7]

Principle of the DPPH Assay

DPPH is a stable, deep violet-colored free radical. In the presence of a hydrogen-donating antioxidant, the DPPH radical is reduced to the non-radical form, DPPH-H. This reaction is visually apparent as the solution's color changes from deep violet to pale yellow. The degree of discoloration, measured spectrophotometrically, is directly proportional to the antioxidant's radical scavenging ability.

Protocol: DPPH Radical Scavenging Assay

Materials and Reagents:

-

Synthesized Antioxidant

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (spectroscopic grade)

-

Reference Antioxidant (e.g., BHT, Trolox, or Ascorbic Acid)

-

96-well microplate

-

Microplate reader (spectrophotometer)

Step-by-Step Procedure:

-

Stock Solutions:

-

Prepare a 1 mM stock solution of DPPH in methanol. Keep it stored in the dark and on ice.

-

Prepare a 1 mg/mL stock solution of your synthesized antioxidant in methanol.

-

Prepare a 1 mg/mL stock solution of the reference antioxidant (e.g., BHT) in methanol.

-

-

Serial Dilutions: Create a series of dilutions from your antioxidant and reference stock solutions to test a range of concentrations (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).

-

Assay Preparation:

-

In a 96-well plate, add 100 µL of each dilution of your sample or reference standard to separate wells.

-

Prepare a "blank" control containing only 100 µL of methanol. .

-

-

Reaction Initiation: To each well, add 100 µL of the 1 mM DPPH solution. The final volume in each well will be 200 µL.

-

Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

Data Analysis:

Calculate the percentage of radical scavenging activity for each concentration using the following formula:

% Scavenging = [ (A_control - A_sample) / A_control ] * 100

Where:

-

A_control is the absorbance of the blank control (DPPH solution + methanol).

-

A_sample is the absorbance of the DPPH solution with your antioxidant or reference.

By plotting the % Scavenging against the antioxidant concentration, you can determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ value indicates higher antioxidant activity.

Self-Validation System

This protocol is self-validating through the mandatory inclusion of controls:

-

Negative Control (Blank): The DPPH solution without any antioxidant shows the maximum absorbance and represents 0% scavenging.

-

Positive Control (Reference Standard): Running a known antioxidant like BHT in parallel validates the assay's performance and provides a benchmark against which to compare your newly synthesized compound. The results should be comparable to literature values for the standard, confirming the assay was performed correctly.

References

-

2,6-DI-TERT-BUTYL-4-(3-HYDROXYPROPYL)PHENOL: SYNTHESIS AND ANTIOXIDANT ACTIVITY | Request PDF. ResearchGate. Available at: [Link]

-

The antioxidant potential of propofol (2,6-diisopropylphenol). PubMed. Available at: [Link]

-

Molecule Story: 2,6-Diisopropylphenol. ChemistryViews. Available at: [Link]

-

Novel diphenylsulfimide antioxidants containing 2,6-di-tert-butylphenol moieties. Royal Society of Chemistry. Available at: [Link]

-

Metal complexes with functionalised 2,2′-dipicolylamine ligand containing an antioxidant 2,6-di-tert-butylphenol moiety: Synthesis and biological studies. ResearchGate. Available at: [Link]

-

Molecular structure and internal dynamics of the antioxidant 2,6-di-tert-butylphenol. Unibo. Available at: [Link]

-

2,6-Di-tert-butylphenol. Wikipedia. Available at: [Link]

-

Extraction and characterization of phenolic compounds and their potential antioxidant activities. PMC. Available at: [Link]

-

Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities. PMC. Available at: [Link]

-

Safety data sheet. CPAChem. Available at: [Link]

-

The Structure of 2,6-Di-tert-butylphenol–Argon by Rotational Spectroscopy. MDPI. Available at: [Link]

-

(PDF) Sterically Hindered Phenols as Antioxidant. ResearchGate. Available at: [Link]

-

Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. MDPI. Available at: [Link]

-

Convenient O-alkylation of phenols. Journal of Chemical & Engineering Data. Available at: [Link]

- BHT (butylated hydroxytoluene) synthesis method. Google Patents.

-

Mechanism of Hindered Phenol Antioxidant. Vinati Organics. Available at: [Link]

-

Butylated hydroxytoluene. Wikipedia. Available at: [Link]

-

Extraction techniques for the determination of phenolic compounds in food. SciSpace. Available at: [Link]

-

Methods of purification of raw polyphenol extract for chromatographic analysis. Biblioteka Nauki. Available at: [Link]

-

Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. MDPI. Available at: [Link]

-

Synthesis of butylated hydroxytoluene (BHT) ligands as potential phenolic antioxidant. Request PDF. ResearchGate. Available at: [Link]

-

(PDF) Alkylation of Phenol: A Mechanistic View. ResearchGate. Available at: [Link]

- Ester antioxidant of sterically hindered phenol, preparation method and application thereof. Google Patents.

-

SOP for Extraction, Quantification and Analysis of Phenol Acid Components of Cassava. Agritrop. Available at: [Link]

- Process for the alkylation of phenols. Google Patents.

-

Synthesis of BHT-like derivatives 1 and 2 suitable for the... ResearchGate. Available at: [Link]

-

Selective Alkylation of Phenols Using Solid Catalysts. White Rose eTheses Online. Available at: [Link]

-

Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL–induced retinal pigment epithelial cell death as a potential pharmacotherapy. PMC. Available at: [Link]

Sources

- 1. 2,6-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]

- 2. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]

- 3. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]

- 4. Page loading... [guidechem.com]

- 5. 2,6-DI-TERT-BUTYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. cpachem.com [cpachem.com]

- 11. chemistryviews.org [chemistryviews.org]

Application Note: 2,6-Dibutylphenol as a Reference Standard in Analytical Chemistry

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2,6-Dibutylphenol as a reference standard in analytical chemistry. We delve into the essential physicochemical properties, safe handling protocols, and detailed analytical methodologies for its application in chromatographic and spectroscopic analysis. This document is designed to provide both foundational knowledge and practical, field-proven insights to ensure the accurate and reliable use of this important analytical tool.

Introduction: The Role of 2,6-Dibutylphenol in Analytical Science

2,6-Dibutylphenol, a sterically hindered phenolic compound, is widely recognized for its antioxidant properties, which has led to its extensive use as a stabilizer in various industrial products, including plastics, fuels, and lubricants.[1][2] In the realm of analytical chemistry, its stable nature, well-defined physical and chemical properties, and commercial availability as a high-purity certified reference material (CRM) make it an invaluable tool for method development, validation, and routine quality control.[3]

The primary function of a reference standard is to provide a benchmark against which an analyte of interest can be quantitatively measured or qualitatively identified. The reliability of any analytical measurement is fundamentally dependent on the purity and accurate characterization of the reference standard used. 2,6-Dibutylphenol, with its robust chemical structure, serves as an excellent reference standard for a range of analytical techniques, most notably gas chromatography (GC) and high-performance liquid chromatography (HPLC).

This application note will detail the critical aspects of using 2,6-Dibutylphenol as a reference standard, providing not just procedural steps, but also the scientific rationale behind these methodologies.

Physicochemical Properties of 2,6-Dibutylphenol

A thorough understanding of the physicochemical properties of a reference standard is paramount for its proper handling, storage, and application in analytical methods. The key properties of 2,6-Dibutylphenol are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | 2,6-Di-tert-butylphenol | [4] |

| Synonyms | 2,6-DTBP, 2,6-Bis(1,1-dimethylethyl)phenol | [4] |

| CAS Number | 128-39-2 | [2] |

| Molecular Formula | C₁₄H₂₂O | [2][5] |

| Molecular Weight | 206.32 g/mol | [5] |

| Appearance | White to slightly yellowish crystalline solid | [2] |

| Melting Point | 34-37 °C (93-99 °F) | [2] |

| Boiling Point | 253 °C (487 °F) | [2] |

| Solubility | Insoluble in water; soluble in organic solvents such as ethanol, benzene, and carbon tetrachloride. | [2] |

| Purity (as a CRM) | Typically ≥99.5% | [6] |

Safety, Handling, and Storage of the Reference Standard

The integrity of a reference standard is contingent upon its proper handling and storage. Mishandling can lead to contamination or degradation, rendering it unfit for use.

Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling 2,6-Dibutylphenol.

-

Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.

-

Spill Management: In case of a spill, avoid generating dust. Use a dry clean-up method and place the material in a suitable, labeled container for disposal.

Storage Conditions:

-

Temperature: Store in a cool, dry place, typically between 2°C and 8°C.

-

Container: Keep the container tightly sealed to prevent contamination and moisture absorption.

-

Incompatibilities: Avoid storage with strong oxidizing agents, acid chlorides, acid anhydrides, and bases.[7]

Causality of Storage Recommendations: The low melting point of 2,6-Dibutylphenol necessitates cool storage to maintain its solid form and prevent degradation. A tightly sealed container is crucial to protect it from atmospheric moisture and contaminants that could compromise its purity.

Analytical Methodologies and Protocols

The utility of 2,6-Dibutylphenol as a reference standard is best demonstrated through its application in established analytical methods. Below are detailed protocols for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for the Determination of Alkylphenols

This protocol is adapted from established methods for the analysis of alkylphenols in complex matrices and is suitable for the identification and quantification of 2,6-Dibutylphenol.

Principle: Volatile and semi-volatile compounds, such as 2,6-Dibutylphenol, can be effectively separated and identified using GC-MS. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information for identification and quantification.

Workflow Diagram:

Caption: Workflow for the GC-MS analysis of 2,6-Dibutylphenol.

Step-by-Step Protocol:

-

Standard Preparation:

-

Accurately weigh approximately 10 mg of 2,6-Dibutylphenol certified reference material.

-

Dissolve in 10 mL of GC-grade hexane to prepare a 1 mg/mL stock solution.

-

Perform serial dilutions of the stock solution with hexane to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC System or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL (splitless mode).

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold at 280°C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

MS Source Temperature: 230°C.

-

MS Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

-

Analysis and Data Processing:

-

Inject the calibration standards to generate a calibration curve.

-

Inject the prepared sample.

-

Identify the 2,6-Dibutylphenol peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the reference standard. The characteristic ions for 2,6-Dibutylphenol are m/z 191 (M-15) and 206 (M+).

-

Quantify the amount of 2,6-Dibutylphenol in the sample using the calibration curve.

-

Rationale for Methodological Choices: The use of a non-polar HP-5ms column is ideal for the separation of relatively non-polar compounds like 2,6-Dibutylphenol. Electron ionization at 70 eV provides reproducible fragmentation patterns, which are crucial for confident identification.

High-Performance Liquid Chromatography (HPLC) Protocol for the Quantification of 2,6-Dibutylphenol

This protocol outlines a reverse-phase HPLC method with UV detection for the quantitative analysis of 2,6-Dibutylphenol. This method is particularly useful for the analysis of this compound in industrial products.[8]

Principle: Reverse-phase HPLC separates compounds based on their hydrophobicity. 2,6-Dibutylphenol, being a relatively non-polar molecule, is well-retained on a C18 column and can be detected by its UV absorbance.

Workflow Diagram:

Caption: Workflow for the HPLC analysis of 2,6-Dibutylphenol.

Step-by-Step Protocol:

-

Standard Preparation:

-

Prepare a 1 mg/mL stock solution of 2,6-Dibutylphenol certified reference material in HPLC-grade methanol.

-

Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250 µg/mL) by diluting the stock solution with the mobile phase.

-

-

HPLC Instrumentation and Conditions:

-

HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a UV detector.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Acetonitrile:Water (85:15, v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

UV Detection Wavelength: 275 nm.

-

-

Analysis and Quantification:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the calibration standards to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared sample.

-

Identify the 2,6-Dibutylphenol peak in the sample chromatogram by its retention time, comparing it to the standard.

-

Determine the concentration of 2,6-Dibutylphenol in the sample from the calibration curve.

-

Rationale for Methodological Choices: A C18 column is a standard choice for the reverse-phase separation of moderately non-polar compounds. The acetonitrile/water mobile phase provides good separation efficiency. A detection wavelength of 275 nm is chosen as it corresponds to a UV absorbance maximum for 2,6-Dibutylphenol, ensuring good sensitivity.

Method Validation and System Suitability

For any analytical method employing a reference standard, it is crucial to perform method validation to ensure the results are reliable and reproducible. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively.

System Suitability: Before running a sequence of samples, system suitability tests should be performed to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution multiple times and evaluating parameters such as peak asymmetry, theoretical plates, and the relative standard deviation (RSD) of the peak area and retention time.

Conclusion

2,6-Dibutylphenol is a versatile and reliable reference standard for a variety of analytical applications. Its well-characterized properties and availability as a high-purity CRM make it an essential tool for ensuring the accuracy and validity of analytical data in research, development, and quality control settings. The protocols detailed in this application note provide a solid foundation for the effective use of 2,6-Dibutylphenol in chromatographic analysis. As with any analytical procedure, proper method validation is imperative to guarantee the integrity of the results.

References

- U.S. Patent No. US4113976A. (1978). Method of preparing 2,6-di-tert.butylphenol. Google Patents.

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 31405, 2,6-Di-tert-butylphenol. Retrieved from [Link].

-

Wikipedia. (n.d.). 2,6-Di-tert-butylphenol. Retrieved from [Link]

-

Diva-portal.org. (n.d.). Target analysis of synthetic phenolic antioxidants in human serum, prioritized by using an exposure index applied. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of 2,6-di-tert-butylphenol in Irganox 1425. Retrieved from [Link]

-

Vinati Organics. (n.d.). 2 6 di tert butyl phenol (2 6 dtbp), cas 128-39-2. Retrieved from [Link]

-

NMPPDB. (n.d.). 2,6-Bis(tert-butyl)phenol. Retrieved from [Link]

Sources

- 1. 2,6-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]

- 2. 2,6 Di Tert Butylphenol (2,6 DTBP) - CAS 128-39-2 | Vinati Organics [vinatiorganics.com]

- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 4. nmppdb.com.ng [nmppdb.com.ng]

- 5. 2,6-Di-tert-butylphenol | C14H22O | CID 31405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US4113976A - Method of preparing 2,6-di-tert.butylphenol - Google Patents [patents.google.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Optimizing reaction conditions for the alkylation of phenol

Technical Support Center: Phenol Alkylation Optimization

Topic: Optimizing Reaction Conditions for the Alkylation of Phenol Audience: Pharmaceutical Researchers & Process Chemists Status: Active Support Guide

Introduction: The Ambident Challenge

Welcome to the Technical Support Hub for Phenol Alkylation. If you are accessing this guide, you are likely encountering one of two critical bottlenecks: Regioselectivity (controlling O- vs. C- alkylation or ortho vs. para substitution) or Catalyst Deactivation (rapid loss of conversion efficiency).

Phenol is an ambident nucleophile. It possesses two reactive centers: the hard, basic oxygen atom and the soft, nucleophilic aromatic ring. Successful alkylation requires manipulating the Hard-Soft Acid-Base (HSAB) interactions and Thermodynamic vs. Kinetic controls. This guide moves beyond standard textbook procedures to address the specific failure modes encountered in high-value intermediate synthesis.

Module 1: Troubleshooting Selectivity (O- vs. C-Alkylation)

User Issue: "I am targeting the alkylphenol (C-alkylation), but I keep generating significant amounts of alkyl phenyl ether (O-alkylation/anisole derivatives)."

Root Cause Analysis

The phenoxide anion is a bidentate nucleophile.[1]

-

Kinetic Control (O-Alkylation): Attack by the oxygen atom is faster due to high charge density. This is favored in polar aprotic solvents which leave the oxygen anion "naked" and reactive.

-

Thermodynamic Control (C-Alkylation): The C-alkylated product is thermodynamically more stable (aromaticity is preserved). This pathway requires conditions that allow reversibility (high heat) or shield the oxygen (protic solvents).

Optimization Protocol

| Variable | Condition for O-Alkylation (Ether) | Condition for C-Alkylation (Ring) | Technical Rationale |

| Solvent | Polar Aprotic (DMF, DMSO, Acetone) | Protic (Water, Trifluoroethanol) or Non-polar | Protic solvents H-bond to the phenoxide oxygen, shielding it and forcing the electrophile to attack the carbon ring [1].[2] |

| Catalyst | Basic (K₂CO₃, NaOH) | Acidic (Zeolites, AlCl₃, Amberlyst-15) | Acid catalysts protonate the ether, lowering the barrier for rearrangement to the C-alkylated phenol (Intermolecular or Intramolecular rearrangement) [2]. |

| Temperature | Low (< 60°C) | High (> 100°C) | C-alkylation often proceeds via the rearrangement of the kinetically formed ether. High heat overcomes the activation energy for this rearrangement. |

Expert Insight: If you are using a Lewis Acid (e.g.,

Module 2: Controlling Regioselectivity (Ortho vs. Para)

User Issue: "I need the para-isomer for a specific API intermediate, but the reaction favors the ortho-isomer."

The "Shape Selectivity" Solution

While ortho substitution is often statistically favored (2 positions vs. 1) and kinetically favored (proximity to the -OH group), para selectivity can be enforced using Shape-Selective Zeolites .

Q: Which catalyst should I switch to for para-selectivity?

A: Switch from homogeneous acids (

-

Mechanism: The pore channels of H-ZSM-5 are approximately 5.5 Å. The transition state for ortho-alkylation is often too bulky to form within these channels, whereas the linear para-transition state fits. This is "Transition State Shape Selectivity" [3].

Q: Does temperature affect the o/p ratio? A: Yes.

-

Low Temp: Favors ortho (Kinetic product).[3]

-

High Temp: Increases para content.[4] The ortho-isomer is sterically crowded; higher thermal energy allows de-alkylation and re-alkylation at the more stable para position.

Module 3: Catalyst Life & Deactivation (The "Coking" Problem)

User Issue: "My Zeolite catalyst works for the first hour but conversion drops rapidly."

Diagnosis: You are experiencing pore blockage due to oligomerization of the alkylating agent (coking) or strong adsorption of polyalkylated phenols.

Advanced Troubleshooting: The "Steam" Effect

Counter-intuitively, introducing trace amounts of steam can extend catalyst life in gas-phase alkylations over zeolites.

-

The Problem: Phenol and alkylphenols absorb strongly on acid sites. If they don't desorb, they condense into poly-aromatic "coke."

-

The Fix: Co-feeding steam (water vapor) competes for adsorption sites. This competitive adsorption facilitates the desorption of the product alkylphenol, keeping the pores open.

-

Warning: This applies to Zeolites (H-ZSM-5, H-Beta) at high temperatures (>200°C). Do NOT add water to Lewis Acid (

) reactions, as this will violently decompose the catalyst [4].

Module 4: Experimental Protocol (Solid Acid Alkylation)

Context: A scalable, green chemistry approach using Amberlyst-15 (Resin) or H-Beta (Zeolite) to synthesize p-tert-butylphenol.

Step-by-Step Workflow:

-

Catalyst Pre-treatment (CRITICAL):

-

Stoichiometry Setup:

-

Use a Phenol:Alkene ratio of 3:1 to 5:1 .

-

Why? Excess phenol suppresses polyalkylation (dialkylphenols). If the alkene concentration is too high, it polymerizes on the catalyst surface.

-

-

Reaction:

-

Load Phenol (excess) and Catalyst (5-10 wt% relative to limiting reagent) into the reactor.

-

Heat to 120°C (for Amberlyst) or 180°C (for Zeolites).

-

Slowly dose the alkylating agent (e.g., isobutylene gas or tert-butyl alcohol) over 2 hours. Slow addition prevents local hot-spots and oligomerization.

-

-

Quench & Workup:

-

Filter the hot mixture to remove the solid catalyst (Catalyst can often be regenerated via calcination).

-

Distill the filtrate to recover excess phenol (recycle loop).

-

Recrystallize the residue (often from hexane) to isolate the para-isomer.

-

Module 5: Visualizing the Logic

Figure 1: Selectivity Decision Matrix

A logic flow to determine the correct reaction conditions based on the desired product.

Caption: Decision tree for selecting solvent and catalyst systems based on target regioselectivity.

Figure 2: Mechanistic Pathway & Rearrangement

Visualizing the shift from O-alkylation to C-alkylation.

Caption: The reaction pathway showing the rearrangement of the kinetic ether intermediate to the stable phenol.

References

-

PharmaXChange. (2011). Phenolates: O-alkylation and C-alkylation Selectivity. Link

-

Ma, X., et al. (2006).[4] Alkylation of Phenol: A Mechanistic View. Journal of Physical Chemistry A. Link

-

White Rose eTheses. Selective Alkylation of Phenols Using Solid Catalysts. Link

-

ACS Catalysis. (2022). Insights into the Mechanism and Reactivity of Zeolite-Catalyzed Alkylphenol Dealkylation. (Discusses steam effect on deactivation). Link

-

PNNL. (2017).[3] Mechanism of Phenol Alkylation in Zeolite H-BEA. Link

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. pharmaxchange.info [pharmaxchange.info]

- 3. pnnl.gov [pnnl.gov]

- 4. researchgate.net [researchgate.net]

- 5. Catalysis Research | Zeolite-Containing Catalysts in Alkylation Processes [lidsen.com]

- 6. jk-sci.com [jk-sci.com]

- 7. dl.begellhouse.com [dl.begellhouse.com]

- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

Technical Support Center: Overcoming Solubility Challenges with 2,6-Dibutylphenol

Welcome to the technical support center for 2,6-Dibutylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common experimental hurdle of this compound's limited aqueous solubility. By understanding the underlying chemical principles, you can select the most effective strategy for your specific application.

Frequently Asked Questions (FAQs)

Q1: What are the basic solubility properties of 2,6-Dibutylphenol?

A1: 2,6-Dibutylphenol is a lipophilic, or fat-loving, molecule. Its structure, featuring a benzene ring with two bulky butyl groups, makes it highly nonpolar. Consequently, it has very poor solubility in water (a polar solvent) but is readily soluble in many organic solvents.[1][2] Some sources state it is insoluble in water and alkali solutions.[2][3]

Q2: Why is 2,6-Dibutylphenol so poorly soluble in aqueous solutions?

A2: The primary reason is the principle of "like dissolves like." Water molecules are polar and form strong hydrogen bonds with each other. The large, nonpolar hydrocarbon regions (the two butyl groups and the benzene ring) of 2,6-Dibutylphenol disrupt this hydrogen-bonding network without offering significant polar interactions in return. This is an energetically unfavorable process, leading to very low solubility. The molecule's high octanol-water partition coefficient (log Kow), a measure of lipophilicity, further quantifies this characteristic.[2]

Q3: My 2,6-Dibutylphenol isn't dissolving in my aqueous buffer. What is the first thing I should try?

A3: The most direct first step is to create a concentrated stock solution in a water-miscible organic solvent and then add it to your aqueous buffer. Dimethyl sulfoxide (DMSO) or ethanol are excellent starting choices. This method allows you to introduce the compound into the aqueous phase in a dissolved state, though you must be mindful of the final solvent concentration and potential precipitation.

Q4: Can I use heat to help dissolve it?

A4: Gentle heating can increase the rate of dissolution and solubility, but it should be used with caution. 2,6-Dibutylphenol is a combustible solid.[4] Overheating can lead to degradation or unwanted side reactions. Always check the compound's stability at elevated temperatures in your specific medium. This method is generally more effective for organic solvents than for aqueous solutions where the solubility gain may be minimal.

Q5: Will adjusting the pH of my aqueous solution help?

A5: Yes, this can be a very effective strategy. 2,6-Dibutylphenol is a weak acid due to its hydroxyl (-OH) group.[2] By raising the pH of the solution above the compound's pKa, you can deprotonate the hydroxyl group to form the phenoxide anion. This charged species is significantly more polar and, therefore, more soluble in water. However, some data suggests it is insoluble in alkali, so this must be empirically tested for your specific concentration.[2][3]

In-Depth Troubleshooting Guides

Workflow 1: Systematic Solvent Selection and Stock Solution Preparation

The foundational approach to working with lipophilic compounds is to use an appropriate solvent system. This workflow guides you through selecting a solvent and preparing a stable stock solution.

Causality: The large nonpolar surface area of 2,6-Dibutylphenol requires a solvent that can effectively solvate it through non-polar interactions (van der Waals forces). Organic solvents excel at this. Preparing a concentrated stock in a suitable organic solvent is a standard and reliable method in drug discovery and development.[5][6]

Experimental Protocol:

-

Solvent Screening: Test the solubility of a small, known amount of 2,6-Dibutylphenol in a panel of common, water-miscible organic solvents. Good candidates include DMSO, ethanol, methanol, and acetone.

-

Stock Solution Preparation:

-

Weigh out the required amount of 2,6-Dibutylphenol.

-

Add the chosen organic solvent (e.g., DMSO) dropwise while vortexing or sonicating until the solid is fully dissolved. Aim for the highest practical concentration to minimize the amount of organic solvent in your final experimental medium.

-

-

Aqueous Dilution:

-

Warm your aqueous buffer (e.g., PBS) to 37°C.

-

While vortexing the buffer, slowly add the concentrated stock solution drop-by-drop. This technique, known as "precipitative dilution," helps prevent the compound from immediately crashing out of solution.

-

-

Validation: Visually inspect the final solution for any signs of precipitation (cloudiness, particulates). If observed, you may need to lower the final concentration or explore co-solvents (Workflow 2).

Data Presentation: Solubility of 2,6-Dibutylphenol in Common Solvents

| Solvent | Type | Solubility | Reference |

| Water | Polar Protic | Very Poor / Insoluble | [2] |

| Ethanol | Polar Protic | Soluble | [2][3] |

| Benzene | Nonpolar | Soluble | [2][3] |

| Diethyl Ether | Polar Aprotic | Soluble | [3] |

| Acetone | Polar Aprotic | Soluble | [2] |

| Carbon Tetrachloride | Nonpolar | Soluble | [2][3] |

Workflow 2: Solubility Enhancement via pH Adjustment

This workflow leverages the acidic nature of the phenolic hydroxyl group to dramatically increase aqueous solubility.

Causality: Phenols are weak acids.[2] According to the Henderson-Hasselbalch equation, when the pH of the solution is significantly higher than the pKa of the phenol, the equilibrium shifts towards the deprotonated, anionic form (phenoxide). This charged ion is more polar than the neutral molecule and exhibits much greater solubility in water.

Experimental Protocol:

-

Determine Target pH: Identify the pKa of 2,6-Dibutylphenol. To ensure at least 99% of the compound is in its soluble, deprotonated form, the pH of the solution should be at least 2 units higher than the pKa.

-

Prepare Alkaline Solution: Start with a basic solution, such as 0.1 M NaOH.

-

Dissolution: Add the 2,6-Dibutylphenol to the basic solution. Stir or sonicate until fully dissolved. The formation of the sodium phenoxide salt should render it soluble.

-

pH Titration: Carefully and slowly titrate the solution back towards your desired final experimental pH using a suitable acidic buffer (e.g., HCl, phosphate buffer).

-

Monitor for Precipitation: Continuously monitor the solution for any signs of cloudiness or precipitation as you approach the compound's pKa. If precipitation occurs, it indicates you have crossed the threshold of solubility for the neutral form at that concentration.

Visualization: pH-Dependent Ionization of 2,6-Dibutylphenol

Caption: Equilibrium between the poorly soluble neutral form and the highly soluble anionic form of 2,6-Dibutylphenol, controlled by solution pH.

Workflow 3: Advanced Strategies - Co-solvents and Surfactants

When the previous methods are insufficient or incompatible with the experimental system (e.g., due to pH sensitivity), co-solvents and surfactants offer powerful alternatives.

Causality:

-

Co-solvents: Water-miscible organic solvents like ethanol or propylene glycol can act as co-solvents.[7][8] At certain concentrations, they reduce the overall polarity of the aqueous medium, making it more "hospitable" to lipophilic compounds and increasing their solubility.[9]

-

Surfactants: Surfactants (e.g., Tween®, Triton™ X-100, SDS) are amphiphilic molecules. Above a certain concentration (the critical micelle concentration), they self-assemble into micelles. The hydrophobic cores of these micelles can encapsulate insoluble compounds like 2,6-Dibutylphenol, effectively dispersing them in the aqueous phase.[10]

Experimental Protocol (Surfactant Screening):

-

Prepare Surfactant Solutions: Make a series of solutions of a chosen surfactant (e.g., 0.1%, 0.5%, 1.0% Tween® 20 in your aqueous buffer).

-

Add Compound: Add an excess of 2,6-Dibutylphenol to each surfactant solution.

-

Equilibrate: Agitate the samples for a set period (e.g., 24 hours) at a controlled temperature to ensure equilibrium is reached.

-

Separate and Quantify: Centrifuge or filter the samples to remove undissolved solid.

-

Analyze Supernatant: Quantify the concentration of dissolved 2,6-Dibutylphenol in the supernatant using a suitable analytical method (e.g., HPLC-UV). This will determine the solubility enhancement provided by each surfactant concentration.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting solubility issues.

Caption: A step-by-step decision tree for selecting the appropriate solubilization strategy for 2,6-Dibutylphenol.

References

-

DI SEC BUTYL PHENOL (2,6 DSBP) - CAS 5510-99-6. Vinati Organics. Available from: [Link]

-

2,6-Di-tert-butylphenol | C14H22O | CID 31405. PubChem, National Center for Biotechnology Information. Available from: [Link]

-

2,6-Di-tert-butyl-4-methylphenol | C15H24O | CID 31404. PubChem, National Center for Biotechnology Information. Available from: [Link]

-

2 6 di tert butyl phenol (2 6 dtbp), cas 128-39-2. Vinati Organics. Available from: [Link]

-

2,6-Di-tert-butylphenol. Wikipedia. Available from: [Link]

-

2,6-Dimethylphenol | C8H10O | CID 11335. PubChem, National Center for Biotechnology Information. Available from: [Link]

-

2,6-Di-sec-butylphenol | C14H22O | CID 21685. PubChem, National Center for Biotechnology Information. Available from: [Link]

-

Phenol, 2,6-dimethyl-. NIST WebBook, SRD 69. Available from: [Link]

-

A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols. PMC, National Center for Biotechnology Information. Available from: [Link]

-

Safety data sheet - 2,6-Di-tert-butylphenol. CPAchem. Available from: [Link]

-

Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies. Available from: [Link]

-

The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B. Available from: [Link]

-